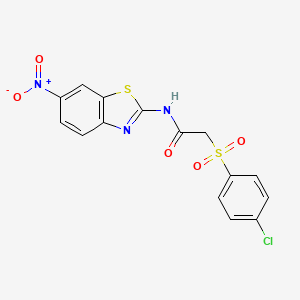

2-(4-chlorobenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide

Description

2-(4-Chlorobenzenesulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-based acetamide derivative characterized by a 6-nitro-substituted benzothiazole core and a 4-chlorobenzenesulfonyl moiety attached via an acetamide linker. The nitro group at the 6-position of the benzothiazole ring confers strong electron-withdrawing properties, which may enhance reactivity and intermolecular interactions.

Propriétés

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O5S2/c16-9-1-4-11(5-2-9)26(23,24)8-14(20)18-15-17-12-6-3-10(19(21)22)7-13(12)25-15/h1-7H,8H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSAQIWVCPLNNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The biological and physicochemical properties of benzothiazole acetamides are highly dependent on substituents at the benzothiazole 6-position and the acetamide side chain. Below is a comparative analysis of key derivatives:

Substituent Variations on the Benzothiazole Core

- 6-Nitro group: Present in the target compound and BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide) (). The nitro group enhances electrophilicity and may improve binding to microbial or enzymatic targets.

- 6-Methoxy group : Found in compounds like N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(adamantan-1-yl)acetamide (). Methoxy groups increase lipophilicity but reduce electron-withdrawing effects compared to nitro.

- 6-Trifluoromethyl group : Featured in BTA (N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) (). The trifluoromethyl group offers steric bulk and metabolic stability.

Variations in the Acetamide Side Chain

- 4-Chlorobenzenesulfonyl: The target compound’s sulfonyl group may enhance hydrogen bonding and stability.

- Pyridine-3-ylamino: In BTC-r (), this substituent contributes to antimicrobial activity (MIC values: 3.125–12.5 μg/mL against Gram-negative and Gram-positive bacteria).

- Triazine backbone : PZ-39 () uses a triazine-linked benzothiazole for ABCG2 inhibition, highlighting the role of heterocyclic systems in target specificity.

Key Research Findings

Sulfonyl Moieties Improve Binding : Sulfonyl-containing derivatives (e.g., ) demonstrate hydrogen-bonding capabilities, critical for enzyme inhibition .

Side Chain Flexibility Dictates Specificity: Rigid side chains (e.g., triazine in PZ-39) enhance target specificity, while flexible chains (e.g., pyridinylamino in BTC-r) broaden antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.